

Application Notes: Therapeutic Drug Monitoring of Clarithromycin Using Clarithromycin-d3

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Compound of Interest		
Compound Name:	Clarithromycin-d3	
Cat. No.:	B12384928	Get Quote

Introduction

Clarithromycin is a macrolide antibiotic widely used to treat various bacterial infections.[1][2] Therapeutic Drug Monitoring (TDM) of clarithromycin is crucial to optimize treatment efficacy and minimize toxicity, especially in specific patient populations. The use of a stable isotopelabeled internal standard, such as **Clarithromycin-d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[3][4] These application notes provide a detailed protocol for the determination of clarithromycin concentrations in human plasma using **Clarithromycin-d3** as an internal standard.

Mechanism of Action

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][5][6] It binds to the 50S ribosomal subunit, which interferes with the translocation of amino acids during the translation and protein assembly process, ultimately leading to the inhibition of bacterial growth.[2][5][6][7] Clarithromycin is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its active metabolite, 14-hydroxyclarithromycin, which also possesses antibacterial activity.[7][8][9]

Rationale for Using Clarithromycin-d3 in TDM

The use of a stable isotope-labeled internal standard like **Clarithromycin-d3** is highly recommended for quantitative bioanalytical methods.[3][4] **Clarithromycin-d3** has the same



physicochemical properties as clarithromycin, ensuring similar behavior during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable accurate correction for any variability in sample processing and instrument response, leading to more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of clarithromycin in human plasma using **Clarithromycin-d3** as an internal standard.

Table 1: LC-MS/MS Method Parameters

Parameter	Value	
Analytical Technique	Ultra-Performance Liquid Chromatography- Tandem Mass Spectrometry (UPLC-MS/MS)[3]	
Internal Standard	Clarithromycin-13C-d3[3]	
Sample Volume	200 μL human plasma[3]	
Extraction Method	Liquid-Liquid Extraction[3]	
Chromatographic Column	Acquity UPLC BEH C18 (50 mm \times 2.1 mm, 1.7 μ m)[3]	
Mobile Phase	Methanol-5.0 mM ammonium formate, pH 3.0 (78:22, v/v)[3]	
Flow Rate	Isocratic[3]	
Total Run Time	1.5 min[3]	
Ionization Mode	Positive Electrospray Ionization (ESI+)[3]	
MRM Transition (Clarithromycin)	m/z 748.9 → 158.1[3]	
MRM Transition (Clarithromycin-13C-d3)	m/z 752.8 → 162.0[3]	

Table 2: Method Validation Parameters



Parameter	Value	
Linearity Range	0.80-1600 ng/mL[3]	
Correlation Coefficient (r²)	≥ 0.9998[3]	
Mean Extraction Recovery	96.2%[3]	
Lower Limit of Quantification (LLOQ)	0.80 ng/mL[3]	
Intra-batch Precision (% CV)	1.28 to 4.85%[3]	
Inter-batch Precision (% CV)	Not explicitly stated, but accuracy and precision were within acceptable limits.	
Intra-batch Accuracy	96.8 to 103.5%[3]	
Inter-batch Accuracy	Not explicitly stated, but accuracy and precision were within acceptable limits.	

Experimental Protocols

- 1. Preparation of Stock and Working Solutions
- Clarithromycin Stock Solution (100.0 µg/mL): Accurately weigh and dissolve 1.0 mg of clarithromycin reference standard in 10.0 mL of methanol.[3]
- Clarithromycin-13C-d3 (Internal Standard) Stock Solution (100.0 μg/mL): Accurately weigh and dissolve 1.0 mg of Clarithromycin-13C-d3 in 10.0 mL of methanol.[3]
- Clarithromycin Working Solutions: Prepare calibration standards and quality control (QC) samples by appropriate dilution of the stock solution in a suitable solvent (e.g., methanol:water, 60:40, v/v).[3]
- Internal Standard Working Solution (100 ng/mL): Prepare by appropriate dilution of the stock solution in methanol:water (60:40, v/v).[3]
- Storage: Store all stock and working solutions at 5 °C. Store plasma calibration standards and QC samples at -70 °C until use.[3]



- 2. Sample Preparation (Liquid-Liquid Extraction)
- Allow all frozen plasma samples, calibration standards, and quality control samples to thaw and equilibrate to room temperature.[3]
- To a labeled microcentrifuge tube, add 200 μL of plasma sample, calibration standard, or QC sample.
- Add a specified volume of the Clarithromycin-13C-d3 internal standard working solution (e.g., 50 μL of 100 ng/mL solution) to each tube, except for the blank plasma sample.
- Vortex the mixture for 30 seconds.
- Add 1 mL of extraction solvent (n-hexane: methyl tert-butyl ether, 20:80, v/v).[3]
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
- 3. UPLC-MS/MS Analysis
- UPLC System: Waters Acquity UPLC system or equivalent.[3]
- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) maintained at 30°C.[3]
- Mobile Phase: Methanol-5.0 mM ammonium formate, pH 3.0 (78:22, v/v).[3]
- Flow Rate: Isocratic elution.



- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+).[3]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
 - Clarithromycin: Monitor the transition of the precursor ion [M+H]+ at m/z 748.9 to the product ion at m/z 158.1.[3]
 - Clarithromycin-13C-d3 (IS): Monitor the transition of the precursor ion [M+H]+ at m/z 752.8
 to the product ion at m/z 162.0.[3]
- Data Analysis: Quantify clarithromycin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

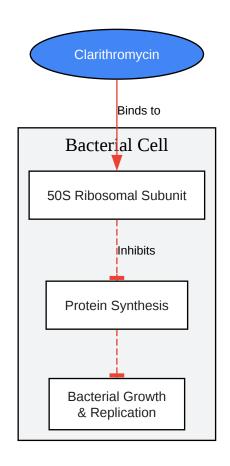
Visualizations



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Caption: Experimental workflow for Clarithromycin TDM.





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Caption: Mechanism of action of Clarithromycin.

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